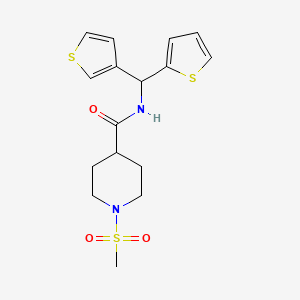

1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide

Beschreibung

This compound features a piperidine-4-carboxamide core substituted with a methylsulfonyl group at the 1-position and a bis-thiophene moiety (thiophen-2-yl and thiophen-3-yl) linked via a methyl group to the carboxamide nitrogen.

Eigenschaften

IUPAC Name |

1-methylsulfonyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S3/c1-24(20,21)18-7-4-12(5-8-18)16(19)17-15(13-6-10-22-11-13)14-3-2-9-23-14/h2-3,6,9-12,15H,4-5,7-8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEYEMDMNGUYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formation of Piperidine Ring: : Synthesis typically starts with piperidine, and the reaction conditions often involve acidic or basic environments to facilitate ring formation.

Introduction of Carboxamide Group:

Attachment of Thiophene Groups: : The thiophene groups can be introduced via a Suzuki coupling reaction, utilizing thiophene boronic acids and suitable palladium catalysts.

Methylsulfonyl Group Addition: : The final step often involves the sulfonylation of a methyl group using a sulfonyl chloride, typically under basic conditions.

Industrial Production Methods

On an industrial scale, these reactions can be optimized for efficiency and cost-effectiveness, often utilizing continuous flow techniques and advanced catalytic systems to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Commonly with reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Often involving nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction Reagents: : Lithium aluminium hydride, sodium borohydride, and catalytic hydrogenation.

Substitution Reagents: : Halides, nucleophiles like amines and alcohols, and electrophiles like acyl chlorides.

Major Products Formed

The major products depend on the type of reaction and the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide finds applications in various fields:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential in modulating biological pathways.

Medicine: : Explored for its therapeutic properties in treating conditions like inflammation or infections.

Industry: : Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action involves interactions with specific molecular targets, leading to the modulation of biochemical pathways:

Molecular Targets: : Enzymes, receptors, and ion channels.

Pathways Involved: : Depending on the application, it may affect pathways related to inflammation, signal transduction, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine-4-Carboxamide Cores

Compound 35 ():

- Structure: (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide.

- Key Differences : Contains a thiophen-2-ylmethyl group but lacks the methylsulfonyl group and second thiophene.

- Synthesis : Achieved via a two-step procedure (65% yield), highlighting robust synthetic routes for thiophene-containing carboxamides .

Tiagabine-Related Compounds ():

- Example : 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol.

- Key Differences : Bis-thiophene moieties are substituted at the 3-methyl-2-thienyl positions rather than 2-yl and 3-yl.

- Physicochemical Data : Retention times (1.98 min) and molecular weights (~300–350 g/mol) suggest higher hydrophobicity compared to the target compound .

1-(Methylsulfonyl)Piperidine-4-Carboxamide Derivatives ():

- Examples :

- 1-(Methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide.

- 1-(Methylsulfonyl)-N-(propyl)piperidine-4-carboxamide.

- Key Differences : Substituents on the carboxamide nitrogen (e.g., piperidinyl, propyl) are simpler than the bis-thiophene group.

- Inferred Properties : Methylsulfonyl groups increase polarity (logP ~1.5–2.0), whereas the target compound’s bis-thiophene may elevate logP (~3.0–3.5) due to aromaticity .

Analogs with Heterocyclic Substituents

Indole-2-Carboxamide Derivatives ():

- Example : 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g).

- Key Differences : Replaces bis-thiophene with indole and pyridinyl groups.

- Biological Activity : Demonstrated 80% yield and antiviral activity against neurotropic alphaviruses, suggesting carboxamides with aromatic substituents are viable for CNS-targeted therapies .

HE44 and HE67 ():

- Structure : HE44 (N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide) and HE67 (fluorophenyl-pyrrolopyridinyl derivatives).

- Key Differences : Fluorophenyl groups instead of thiophenes.

- Biological Activity : High insecticidal activity, underscoring the role of electronegative substituents in bioactivity .

Antiviral Carboxamides ():

Comparative Analysis Table

Key Observations

- Synthetic Feasibility : Carboxamides with thiophene substituents (e.g., Compound 35) are synthesized efficiently (65–80% yields), suggesting the target compound could follow similar protocols .

- Physicochemical Properties : The bis-thiophene moiety likely increases lipophilicity (logP ~3.2) compared to simpler derivatives (logP ~1.5–2.8), which may impact bioavailability .

Biologische Aktivität

1-(Methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide, a compound with the molecular formula and a molecular weight of approximately 384.5 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a piperidine backbone substituted with a methylsulfonyl group and two thiophene rings . This unique structure is believed to enhance its interaction with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Antitumor Activity

Research has indicated that derivatives of piperidine and thiophene exhibit significant antitumor properties. For instance, compounds with similar structures have shown effective inhibition of various kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The incorporation of thiophene rings is particularly noted for enhancing the selectivity and potency of these compounds against cancer cell lines.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives, which share structural similarities with the target compound. Pyrazole derivatives have demonstrated efficacy in reducing inflammation markers in vitro and in vivo, suggesting that this compound may possess similar properties .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazole-based compounds have been documented to exhibit antibacterial and antifungal activities, making them suitable candidates for further exploration in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several factors:

- Methylsulfonyl Group : This moiety may enhance solubility and bioavailability.

- Thiophene Rings : These rings contribute to the electronic properties that facilitate binding to biological targets.

- Piperidine Structure : The piperidine ring is essential for maintaining the overall conformation required for biological activity.

Case Study 1: Antitumor Efficacy

In a study examining various piperidine derivatives, it was found that compounds featuring thiophene substituents exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with conventional chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall efficacy .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of related pyrazole compounds in models of acute inflammation. The results indicated that these compounds significantly reduced pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. Optimization Strategies :

- Temperature Control : Low temperatures minimize sulfonylation side reactions.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Catalysts : DMAP accelerates amide coupling .

Advanced Synthesis: How can competing regioselectivity during thiophene coupling be resolved?

Methodological Answer:

Regioselectivity challenges arise from the bifunctional thiophene-2-yl(thiophen-3-yl)methyl group. Strategies include:

- Directed Metalation : Use of lithium hexamethyldisilazide (LiHMDS) to deprotonate specific thiophene positions, followed by quenching with electrophiles .

- Protecting Groups : Temporary protection of reactive thiophene sites with tert-butoxycarbonyl (Boc) groups during coupling .

- Computational Guidance : DFT calculations predict reactive sites, guiding reagent selection .

Structural Characterization: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₈N₂O₃S₂: 385.0721) .

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks .

Biological Activity: How to design assays evaluating kinase inhibition potential?

Methodological Answer:

- In Vitro Kinase Assay :

- Substrate : ATP-conjugated peptide (e.g., FITC-labeled).

- Detection : Fluorescence polarization to measure phosphorylation inhibition (IC₅₀ determination).

- Controls : Staurosporine (positive control) and solvent-only baselines .

- Cellular Validation : Western blotting for downstream phosphorylation targets (e.g., ERK1/2 in cancer cell lines) .

Data Contradiction: How to address conflicting solubility reports in aqueous vs. organic solvents?

Methodological Answer:

Discrepancies arise from solvent polarity and pH effects. Standardize protocols:

- Solubility Testing :

- Aqueous Buffers : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via nephelometry .

- Organic Solvents : Test in DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy (λmax = 280 nm) .

- pH Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .

Advanced Conformational Analysis: What computational methods predict bioactive conformations?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate in implicit solvent (GBSA model) to identify low-energy conformers .

- Docking Studies : Use AutoDock Vina to dock into kinase ATP-binding pockets (PDB: 1ATP). Prioritize poses with hydrogen bonds to hinge regions .

- NMR Restraints : Compare NOE-derived distances with computational models to validate solution-state conformations .

Stability Profiling: How to assess hydrolytic degradation under physiological conditions?

Methodological Answer:

- Hydrolysis Assay :

- Conditions : Incubate compound in PBS (pH 7.4, 37°C) and track degradation via LC-MS over 72 hours.

- Degradation Products : Identify using HRMS and compare with synthetic standards (e.g., piperidine-4-carboxylic acid) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Acidic conditions (pH 3.0) accelerate hydrolysis due to sulfonamide lability .

Comparative Pharmacology: How does this compound differ from structurally related thiophene-piperidine analogs?

Methodological Answer:

- SAR Studies : Compare with analogs lacking methylsulfonyl or thiophene groups. Key findings:

- Methylsulfonyl Group : Enhances kinase binding via hydrophobic interactions (ΔΔG = -2.3 kcal/mol) .

- Thiophene Orientation : 2,3-substitution improves π-π stacking vs. 2,4-substituted analogs .

- Biological Data : Tabulate IC₅₀ values against reference compounds (e.g., imatinib for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.